molecular formula C10H14O3 B13995337 3-(4-Methoxyphenyl)propane-1,2-diol CAS No. 17131-20-3

3-(4-Methoxyphenyl)propane-1,2-diol

Cat. No.: B13995337
CAS No.: 17131-20-3
M. Wt: 182.22 g/mol
InChI Key: FTVDGXRTMDRADG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propane-1,2-diol is an organic compound with the molecular formula C10H14O4. It is a derivative of phenylpropane and contains a methoxy group attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)propane-1,2-diol can be achieved through several methods. One common approach involves the epoxidation of allylic precursors followed by cleavage. For instance, the isomeric 3-(hydroxyphenyl)propane-1,2-diols can be synthesized from allylic precursors by epoxidation and subsequent cleavage . Another method involves the reduction of 2-methoxycinnamaldehyde to obtain 1-(2-methoxyphenyl)propane-1,3-diol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic hydrogenation and other techniques to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)propane-1,2-diol is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. Its methoxy group, in particular, plays a crucial role in its antioxidative properties and other chemical behaviors.

Properties

CAS No.

17131-20-3

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-(4-methoxyphenyl)propane-1,2-diol

InChI

InChI=1S/C10H14O3/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5,9,11-12H,6-7H2,1H3

InChI Key

FTVDGXRTMDRADG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CO)O

Origin of Product

United States

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